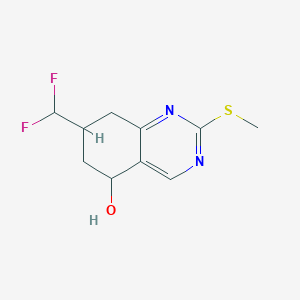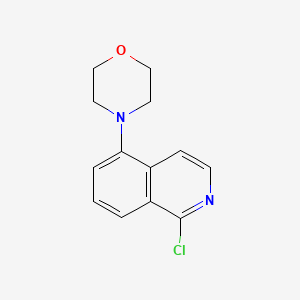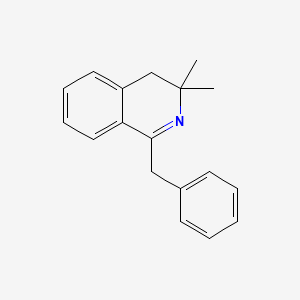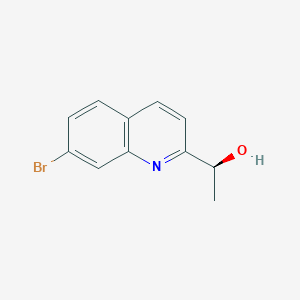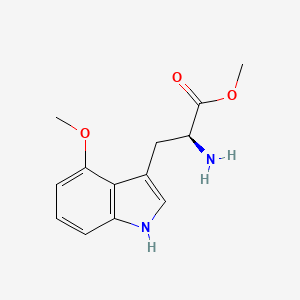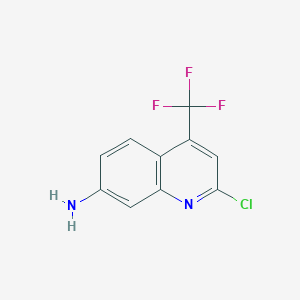
4-((6-Methylquinolin-4-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Methylquinolin-4-yl)oxy)aniline is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 4-((6-Methylquinolin-4-yl)oxy)aniline typically involves multiple steps, including chlorination and nucleophilic substitution reactions . One common method starts with the chlorination of 6-methylquinolin-4-ol, followed by the nucleophilic substitution with aniline to form the desired product . The reaction conditions often involve the use of solvents such as diphenyl ether and catalysts like POCl3 .
Chemical Reactions Analysis
4-((6-Methylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include Zn/AcOH for reduction and triphenylphosphine for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinoline N-oxide derivatives .
Scientific Research Applications
This compound has several scientific research applications. In the field of chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of 4-((6-Methylquinolin-4-yl)oxy)aniline have shown potential as antimicrobial and anticancer agents . Additionally, it is used in the development of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 4-((6-Methylquinolin-4-yl)oxy)aniline involves its interaction with molecular targets such as enzymes and receptors . For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is particularly relevant in its antimicrobial applications.
Comparison with Similar Compounds
4-((6-Methylquinolin-4-yl)oxy)aniline can be compared with other quinoline derivatives, such as 4-hydroxyquinoline and 2-hydroxyquinoline . These compounds share a similar quinoline backbone but differ in their functional groups, which can significantly impact their chemical properties and biological activities . The presence of the 6-methyl and 4-oxy aniline groups in this compound makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(6-methylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H14N2O/c1-11-2-7-15-14(10-11)16(8-9-18-15)19-13-5-3-12(17)4-6-13/h2-10H,17H2,1H3 |
InChI Key |
SLGHJMUFOWORKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


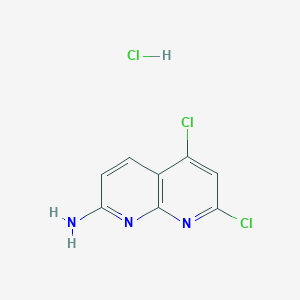
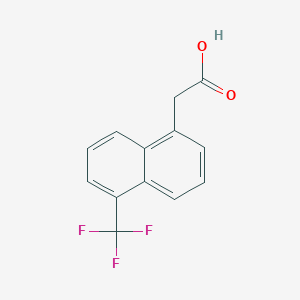
![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
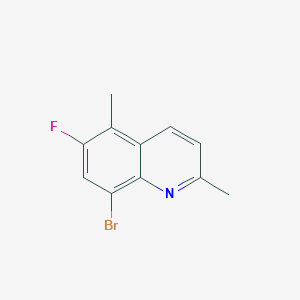
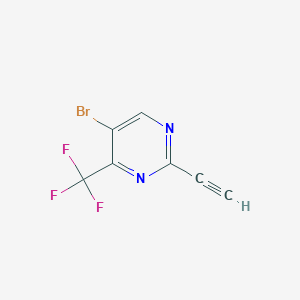
![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
